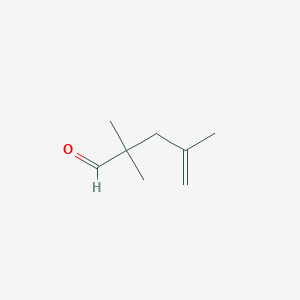
4-(Trifluoromethyl)biphenyl
概要
説明
4-(Trifluoromethyl)biphenyl is a chemical compound with the molecular formula C13H9F3. It has a molecular weight of 222.21 . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and others .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)biphenyl and its derivatives has been reported in several studies. For instance, a series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) . Another study reported the synthesis of 4′-(Trifluoromethyl)-2-biphenylcarboxylic acid (xenalipin) .Molecular Structure Analysis
The InChI code for 4-(Trifluoromethyl)biphenyl is 1S/C13H9F3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-(Trifluoromethyl)biphenyl is a liquid with a density of 1.2±0.1 g/cm3. It has a boiling point of 257.1±35.0 °C at 760 mmHg and a flash point of 95.3±13.9 °C .科学的研究の応用
Organic Synthesis
“4-(Trifluoromethyl)biphenyl” is a chemical compound with the molecular formula C13H9F3 . It is used in organic synthesis as a building block or starting material for the synthesis of more complex organic compounds .
Pharmaceutical Research
The trifluoromethyl group, which is present in “4-(Trifluoromethyl)biphenyl”, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological properties of drug molecules, making them more effective in treating various diseases and disorders .
Development of Fluorine-Containing Drugs
More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups . “4-(Trifluoromethyl)biphenyl” could potentially be used in the development of these types of drugs .
Agrochemicals
Fluorine-containing compounds, like “4-(Trifluoromethyl)biphenyl”, are also used in the development of agrochemicals . The presence of fluorine can enhance the effectiveness of these chemicals, making them more efficient in protecting crops from pests and diseases .
Electronics
Fluorine-containing compounds are used in the electronics industry due to their unique properties . “4-(Trifluoromethyl)biphenyl” could potentially be used in the development of electronic components or devices .
Catalysis
Fluorine-containing compounds are also used in catalysis . The presence of fluorine can enhance the catalytic activity of these compounds, making them more efficient in facilitating chemical reactions .
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, suggesting that its targets could be related to this process.
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, 4-(Trifluoromethyl)biphenyl likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent (which could include 4-(Trifluoromethyl)biphenyl) from boron to palladium .
Biochemical Pathways
It’s known that organofluorine compounds, which include 4-(trifluoromethyl)biphenyl, can undergo various biotransformation reactions, including hydroxylation/defluorination, demethylation, decarboxylation, and piperzine ring cleavage .
Pharmacokinetics
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth and make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) . This suggests that the presence of the trifluoromethyl group in 4-(Trifluoromethyl)biphenyl could potentially enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
One study found that a compound containing a trifluoromethyl group, similar to 4-(trifluoromethyl)biphenyl, showed potent inhibitory activities against antibiotic-resistant bacteria . This suggests that 4-(Trifluoromethyl)biphenyl could potentially have similar effects.
特性
IUPAC Name |
1-phenyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMKBAHMPRLISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432208 | |
| Record name | 4-trifluoromethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)biphenyl | |
CAS RN |
398-36-7 | |
| Record name | 4-trifluoromethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




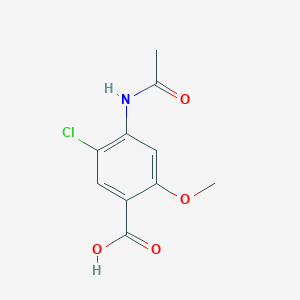
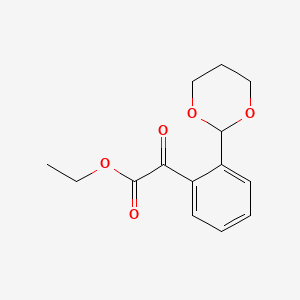
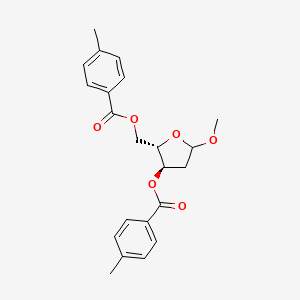

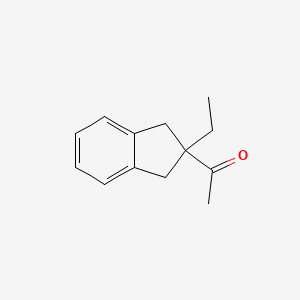

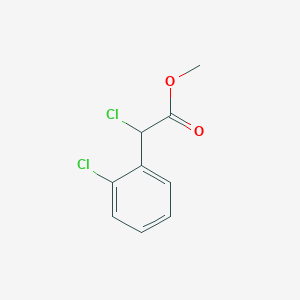
![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)


